Ceritinib dihydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase, a receptor tyrosine kinase implicated in the pathogenesis of certain cancers. This compound is primarily utilized in the treatment of anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer, particularly in patients who have not responded adequately to crizotinib, another ALK inhibitor. The chemical structure of ceritinib dihydrochloride is represented by the molecular formula and its CAS number is 1190399-48-4 .
Ceritinib dihydrochloride is classified as a small molecule pharmaceutical agent. It belongs to the class of compounds known as tyrosine kinase inhibitors, specifically targeting the anaplastic lymphoma kinase pathway. This classification is crucial for understanding its therapeutic applications and mechanisms of action.
The synthesis of ceritinib dihydrochloride involves several key steps:
Ceritinib dihydrochloride possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula includes:
The detailed molecular structure allows for specific interactions with the anaplastic lymphoma kinase enzyme, which is vital for its mechanism of action.
Ceritinib dihydrochloride can undergo various chemical reactions:
These reactions are essential for developing analogs that may exhibit improved pharmacological properties.
Ceritinib dihydrochloride exerts its therapeutic effects through selective inhibition of anaplastic lymphoma kinase. The mechanism involves binding to the ATP-binding site of the kinase, which prevents autophosphorylation and activation of downstream signaling pathways such as signal transducer and activator of transcription 3 (STAT3). This inhibition disrupts cancer cell proliferation and survival pathways, leading to reduced tumor growth in ALK-positive cancers .
These properties are crucial for formulation and delivery in clinical settings.
Ceritinib dihydrochloride is primarily used in oncology for treating patients with ALK-positive non-small cell lung cancer. Its role as a targeted therapy highlights its significance in personalized medicine approaches, where treatments are tailored based on specific genetic mutations present in tumors. Ongoing research continues to explore additional therapeutic uses and combinations with other agents to enhance efficacy against resistant cancer strains .
Ceritinib dihydrochloride (LDK378 dihydrochloride) is a hydrochloride salt form of the tyrosine kinase inhibitor ceritinib. Its molecular formula is C₂₈H₃₈Cl₃N₅O₃S, incorporating two hydrochloride counterions. The compound has a molecular weight of 631.06 g/mol, as confirmed by multiple analytical studies [1] [2] [10]. The core structure features a pyrimidine ring linked to aromatic systems with isopropoxy and isopropylsulfonyl substituents, contributing to its kinase-binding properties. The piperidine nitrogen serves as the primary protonation site for salt formation [5] [6].
Ceritinib dihydrochloride undergoes conversion to freebase ceritinib during crystallization, exhibiting three distinct polymorphic forms (A, B, and C) with unique crystallographic signatures:
Table 1: Crystallographic Characteristics of Ceritinib Polymorphs
Polymorph | Solvent System | Crystal Habit | Key XRD Peaks (2θ) |
---|---|---|---|
A | Acetone-water (3:1) | Needle-like | 7.8°, 15.6°, 23.2° |
B | Ethanol-water (3:1) | Plate-like | 8.3°, 16.1°, 24.7° |
C | Ethanol-water (3:1) | Agglomerated particles | 8.5°, 16.4°, 25.0° |
X-ray powder diffraction (XRPD) analysis confirms structural distinctions, with Form A showing optimal stability for pharmaceutical processing [5] [6].
The dihydrochloride salt forms via protonation at the piperidine nitrogen (pKa ≈ 9.2) and a secondary amine site. Salt formation occurs through pH-driven crystallization, where sodium hydroxide (NaOH) raises the pH to ≈11, converting ceritinib dihydrochloride to its freebase. This transition is visually confirmed by a color change from yellow to white [5] [6]. The hydrochloride salt enhances aqueous solubility and crystallinity compared to the freebase, critical for bioavailability [7].
Ceritinib dihydrochloride exhibits pH-dependent solubility and significant variation across solvents:
Table 2: Solubility of Ceritinib Dihydrochloride in Selected Solvents
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 0.0103 | 25°C, pH 7.0 |
DMSO | 100–158 | 25°C |
Methanol | 10–199 | 25°C |
Chloroform | ~0.62 | 25°C |
Acetonitrile | ~0.15 | 25°C |
0.1N HCl | >50 | 25°C |
Ceritinib dihydrochloride is moderately hygroscopic, absorbing ≤2% moisture at 60% relative humidity (RH). Above 80% RH, moisture uptake exceeds 5%, potentially inducing deliquescence and form conversion [2] [6]. Storage recommendations include sealed containers at 4°C to prevent hydrate formation. Polymorph Form A demonstrates superior solid-state stability and flowability compared to Forms B/C, making it preferable for manufacturing [5] [6].
Table 3: Summary of Key Chemical Properties
Property | Value | Conditions/Method |
---|---|---|
Molecular Weight | 631.06 g/mol | Mass spectrometry |
pKa (piperidine N) | 9.2 ± 0.3 | Potentiometric titration |
LogP (freebase) | 5.5 | Shake-flask method |
Hygroscopicity | ≤2% moisture at 60% RH | Dynamic vapor sorption (25°C) |
Thermal Decomposition | >150°C | Thermogravimetric analysis |
Photodegradation Half-life | <24 hours | UV light (350 nm) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7